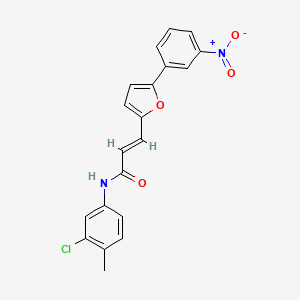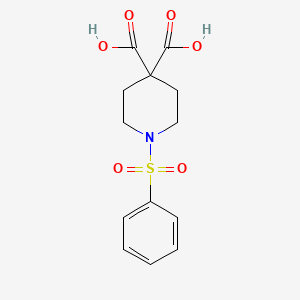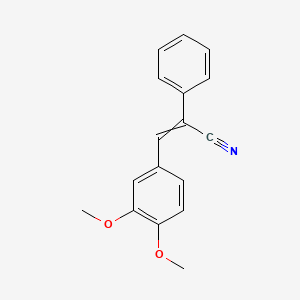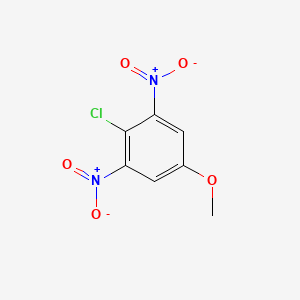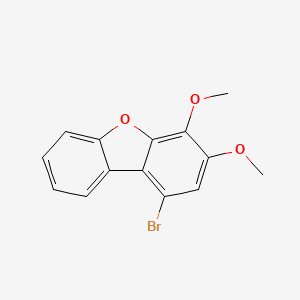
1-Bromo-3,4-dimethoxydibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,4-dimethoxydibenzofuran is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.146 g/mol . This compound belongs to the dibenzofuran family, which is known for its aromatic and heterocyclic properties. Dibenzofurans are significant in various fields due to their unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 1-Bromo-3,4-dimethoxydibenzofuran typically involves the bromination of 3,4-dimethoxydibenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) . The reaction conditions usually include a solvent like dichloromethane (CH2Cl2) and a controlled temperature to ensure selective bromination at the desired position.
Análisis De Reacciones Químicas
1-Bromo-3,4-dimethoxydibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction:
Radical Reactions: Bromination at the allylic position using N-bromosuccinimide (NBS) is another possible reaction.
The major products formed from these reactions depend on the reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted dibenzofurans with different functional groups.
Aplicaciones Científicas De Investigación
1-Bromo-3,4-dimethoxydibenzofuran is primarily used in scientific research due to its unique chemical properties. Its applications include:
Biology and Medicine:
Industry: Its use in industry is limited, but it can be part of the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 1-Bromo-3,4-dimethoxydibenzofuran is not extensively studied. like other dibenzofurans, it likely interacts with molecular targets through its aromatic and heterocyclic structure, enabling it to participate in various chemical reactions. The pathways involved would depend on the specific application and the nature of the interaction with other molecules.
Comparación Con Compuestos Similares
1-Bromo-3,4-dimethoxydibenzofuran can be compared with other dibenzofuran derivatives such as:
- 1,3-Dibromo-4-methoxydibenzofuran
- 1,9-Dibromo-2,8-dimethoxydibenzofuran
- 4,6-Dimethoxydibenzofuran
- 2,8-Dimethoxydibenzofuran
These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical reactivity and applications
Propiedades
Número CAS |
195383-81-4 |
|---|---|
Fórmula molecular |
C14H11BrO3 |
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
1-bromo-3,4-dimethoxydibenzofuran |
InChI |
InChI=1S/C14H11BrO3/c1-16-11-7-9(15)12-8-5-3-4-6-10(8)18-14(12)13(11)17-2/h3-7H,1-2H3 |
Clave InChI |
PWNANBXOMGJKJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C3=CC=CC=C3OC2=C1OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


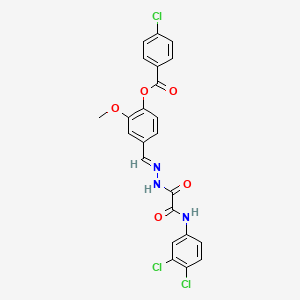


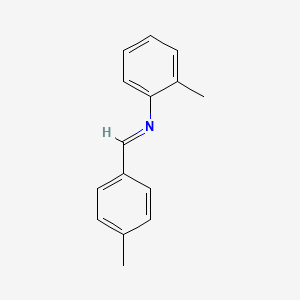
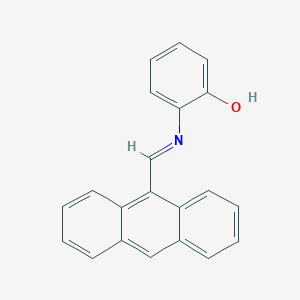
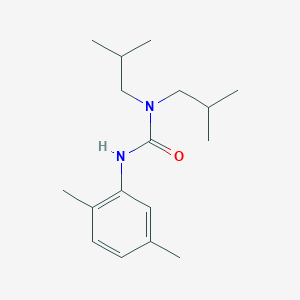
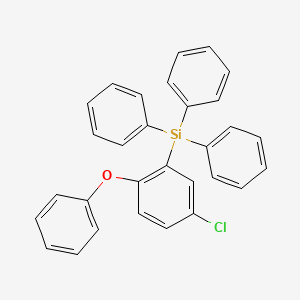
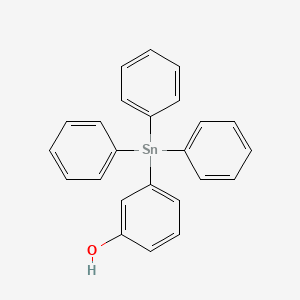
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)
